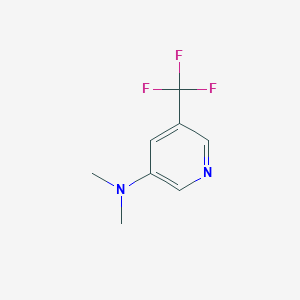

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17432448

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2 |

|---|---|

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C8H9F3N2/c1-13(2)7-3-6(4-12-5-7)8(9,10)11/h3-5H,1-2H3 |

| Standard InChI Key | YQJKKJITMIIJTD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CN=CC(=C1)C(F)(F)F |

Introduction

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a nitrogen-containing heterocyclic organic compound. It features a pyridine ring substituted with a trifluoromethyl group and two methyl groups attached to the nitrogen atom at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis Methods

The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine typically involves the amination of a halogenated pyridine precursor. This process can be facilitated by various catalysts or under specific conditions such as microwave irradiation to enhance efficiency and yield .

Pharmaceutical Applications

Compounds with similar structures have been explored for their biological activities, including potential roles as therapeutic agents. The trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds more suitable for biological applications.

Chemical Reactions

The compound can participate in various chemical reactions due to its reactive functional groups. For instance, the dimethylamine group can undergo further alkylation or acylation reactions, while the trifluoromethyl group can influence the compound's reactivity in nucleophilic substitution reactions.

Safety and Handling

Handling of this compound should follow standard laboratory safety protocols due to potential hazards associated with organic chemicals. Although specific safety data for this compound is not detailed, compounds with similar structures can be corrosive or irritating to skin and eyes .

Data Table: General Information

| Property | Description |

|---|---|

| Molecular Formula | C9H10F3N2 |

| Molecular Weight | Approximately 208.18 g/mol |

| Chemical Structure | Pyridine ring with trifluoromethyl and dimethylamine groups |

| Synthesis | Amination of halogenated pyridine precursors |

| Potential Applications | Pharmaceutical and chemical synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume